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Compound of Interest

Compound Name: A-770041

Cat. No.: B8082437 Get Quote

An In-depth Technical Guide to the Discovery and Development of A-770041, a Selective Lck

Inhibitor Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor

(TCR) signaling cascade, making it a prime target for therapeutic intervention in autoimmune

diseases and organ transplant rejection. A-770041 emerged from a dedicated drug discovery

program as a potent, selective, and orally bioavailable inhibitor of Lck. This document provides

a comprehensive technical overview of A-770041, detailing its discovery, biochemical and

cellular activity, preclinical efficacy, and the key experimental protocols used in its evaluation.

Discovery and Medicinal Chemistry
A-770041 belongs to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its discovery was

the result of extensive structure-activity relationship (SAR) optimization aimed at improving

potency for Lck while minimizing activity against other Src family kinases, particularly Fyn,

which is also involved in T-cell signaling. This strategic modification process led to a compound

with a desirable balance of activity, selectivity, and pharmacokinetic properties suitable for in

vivo development. The full chemical name for A-770041 is 1-methyl-1H-indole-2-carboxylic

acid (4-{1-[4-(4-acetyl-piperazin-l-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-

methoxy-phenyl)-amide.
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Quantitative Data Summary
In Vitro Biochemical Profile: Src Family Kinase Inhibition
The selectivity of A-770041 was established by profiling its inhibitory activity against Lck and

other members of the Src kinase family. The compound demonstrates significant selectivity for

Lck over Fyn, a key differentiator.

Kinase Target IC₅₀ (nM) Selectivity vs. Lck (Fold)

Lck 147 1x

Fyn 44,100 ~300x

Src 9,100 ~62x

Fgr 14,100 ~96x

Hck 1,220 ~8x

Lyn 1,180 ~8x

Data sourced from multiple

studies. IC₅₀ for Lck was

determined in the presence of

1 mM ATP.

In Vitro and In Vivo Cellular Activity
The biological effect of A-770041 on T-cell activation was measured by its ability to inhibit the

production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.
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Assay Type Stimulant System EC₅₀ (nM)

IL-2 Production (In

Vitro)
Anti-CD3 Jurkat Cells 80

IL-2 Production (In

Vitro)
Concanavalin A Whole Blood ~80

IL-2 Production (In

Vivo)
Concanavalin A Rat Model 78 ± 28

EC₅₀ values represent

the effective

concentration for 50%

inhibition.

Preclinical Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic and efficacy studies were conducted in rodent models to assess the drug's

potential for clinical development.

Parameter Species Value

Oral Bioavailability (F) Rat 34.1 ± 7.2% (at 10 mg/kg)

Half-life (t½) Rat 4.1 ± 0.1 hours

Efficacy Endpoint Model Outcome

Allograft Survival (>65 days) Rat Heart Transplant Achieved at ≥10 mg/kg/day

Attenuation of Lung Fibrosis Mouse Bleomycin Model Demonstrated at 5 mg/kg/day

The rat heart transplant model

used a Brown Norway to Lewis

rat cross, representing a major

histocompatibility barrier.

Experimental Protocols
Lck Enzymatic Inhibition Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8082437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the general procedure for determining the in vitro potency of A-770041
against the Lck enzyme.

Reagents & Materials:

Recombinant human Lck enzyme.

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1).

Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

ATP Solution: 1 mM ATP in kinase buffer.

A-770041: Serially diluted in DMSO.

Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-

allophycocyanin (SA-APC).

Procedure:

Add 2 µL of serially diluted A-770041 or DMSO vehicle to the wells of a 384-well plate.

Add 10 µL of Lck enzyme and peptide substrate mix in kinase buffer to each well.

Incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding 10 µL of the 1 mM ATP solution.

Allow the reaction to proceed for 60 minutes at room temperature.

Stop the reaction by adding 10 µL of 50 mM EDTA.

Add 10 µL of the detection reagent mix (Eu-antibody and SA-APC).

Incubate for 60 minutes at room temperature.

Read the plate on a time-resolved fluorescence reader to measure substrate

phosphorylation.
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Data Analysis:

Calculate the percent inhibition for each concentration of A-770041 relative to DMSO

controls.

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter

logistic curve.

Cellular IL-2 Production Assay (Jurkat Cells)
This protocol describes the measurement of IL-2 inhibition in a T-cell line.

Reagents & Materials:

Jurkat T-cells.

RPMI-1640 medium supplemented with 10% FBS.

Anti-CD3 antibody for T-cell stimulation.

A-770041: Serially diluted.

Human IL-2 ELISA Kit.

Procedure:

Plate Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

Pre-treat the cells with various concentrations of A-770041 for 2 hours.

Stimulate the cells by adding anti-CD3 antibody.

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Centrifuge the plate and collect the supernatant.

Quantify the amount of IL-2 in the supernatant using a commercial human IL-2 ELISA kit

according to the manufacturer's instructions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b8082437?utm_src=pdf-body
https://www.benchchem.com/product/b8082437?utm_src=pdf-body
https://www.benchchem.com/product/b8082437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8082437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Generate a standard curve from the IL-2 standards.

Calculate the IL-2 concentration for each treatment condition.

Determine the EC₅₀ value by plotting percent inhibition of IL-2 production against A-
770041 concentration.

In Vivo Rat Heart Allograft Rejection Model
This protocol details the surgical and treatment procedure to assess A-770041's efficacy in

preventing organ rejection.

Animals:

Donor rats: Brown Norway strain.

Recipient rats: Lewis strain. This combination creates a major histocompatibility complex

(MHC) mismatch, leading to acute rejection.

Surgical Procedure (Heterotopic Heart Transplant):

Anesthetize both donor and recipient animals.

Harvest the heart from the donor rat.

Perform a heterotopic heart transplant into the abdomen of the recipient rat, with

anastomosis of the donor aorta to the recipient's abdominal aorta and the donor

pulmonary artery to the recipient's inferior vena cava.

The viability of the transplanted heart is monitored daily by palpation of the abdomen for a

heartbeat. Rejection is defined as the complete cessation of a palpable heartbeat.

Drug Administration:

Prepare A-770041 for oral gavage in a suitable vehicle (e.g., distilled water).
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Administer A-770041 daily via oral gavage at doses ranging from 2.5 to 20 mg/kg/day,

starting on the day of transplantation.

A control group receives the vehicle only. A positive control group may receive a standard

immunosuppressant like Cyclosporin A (e.g., 10 mg/day).

Endpoint & Analysis:

The primary endpoint is graft survival time.

Record the number of days until rejection for each animal.

Analyze survival data using Kaplan-Meier survival curves and log-rank tests to determine

statistically significant differences between treatment groups.

At the end of the study, grafts can be harvested for histological analysis to assess the

degree of immune cell infiltration and tissue damage.

Visualized Pathways and Workflows
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Caption: Lck Signaling Pathway in T-Cell Activation and Point of Inhibition by A-770041.
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Caption: A-770041 Discovery and Preclinical Development Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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